molecular formula C11H9BrN2O2 B11807104 N-((3-Bromoisoxazol-5-yl)methyl)benzamide

N-((3-Bromoisoxazol-5-yl)methyl)benzamide

Cat. No.: B11807104
M. Wt: 281.10 g/mol
InChI Key: OSOBFRSHEWAMIA-UHFFFAOYSA-N
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Description

N-((3-Bromoisoxazol-5-yl)methyl)benzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Bromoisoxazol-5-yl)methyl)benzamide typically involves the reaction of 3-bromoisoxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((3-Bromoisoxazol-5-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .

Scientific Research Applications

N-((3-Bromoisoxazol-5-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-((3-Bromoisoxazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-Bromoisoxazol-5-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of both bromine and benzamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

N-[(3-bromo-1,2-oxazol-5-yl)methyl]benzamide

InChI

InChI=1S/C11H9BrN2O2/c12-10-6-9(16-14-10)7-13-11(15)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,15)

InChI Key

OSOBFRSHEWAMIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC(=NO2)Br

Origin of Product

United States

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